molecular formula C17H14N2O4 B2394844 ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate CAS No. 23515-78-8

ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B2394844
CAS No.: 23515-78-8
M. Wt: 310.309
InChI Key: RWWDKSRRVDTYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its nitro group at the 5-position, a phenyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The nitro group is introduced through nitration reactions, and the ethyl ester is formed via esterification.

For instance, the reaction of 5-nitroindole-2-carboxylic acid with ethanol in the presence of sulfuric acid under reflux conditions can yield ethyl 5-nitro-1H-indole-2-carboxylate . The phenyl group can be introduced through various substitution reactions on the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 5-amino-3-phenyl-1H-indole-2-carboxylate.

    Substitution: 3-substituted indole derivatives.

    Hydrolysis: 5-nitro-3-phenyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the phenyl group at the 3-position, resulting in different biological activity.

    5-Fluoro-3-phenyl-1H-indole-2-carboxylate: The fluorine substitution at the 5-position alters its electronic properties and reactivity.

    3-Phenyl-1H-indole-2-carboxylic acid: The absence of the nitro group and ester functionality changes its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(20)16-15(11-6-4-3-5-7-11)13-10-12(19(21)22)8-9-14(13)18-16/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDKSRRVDTYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.